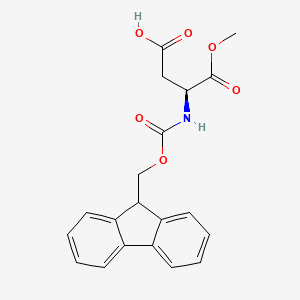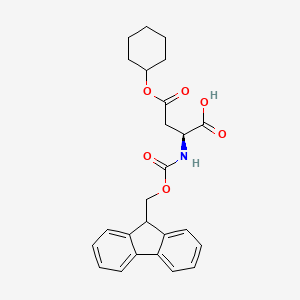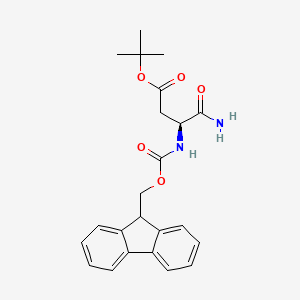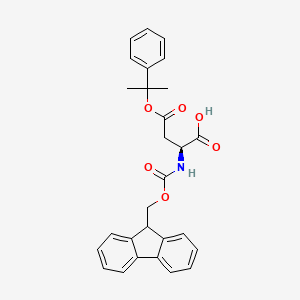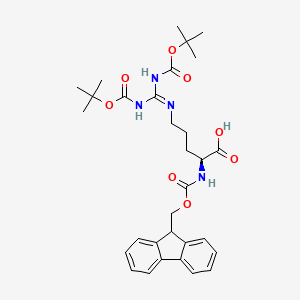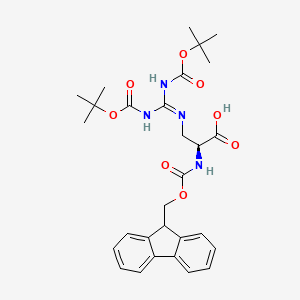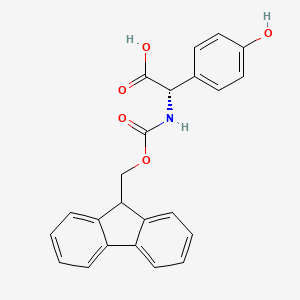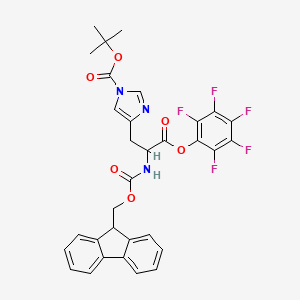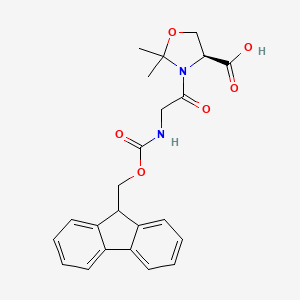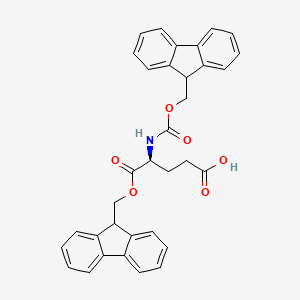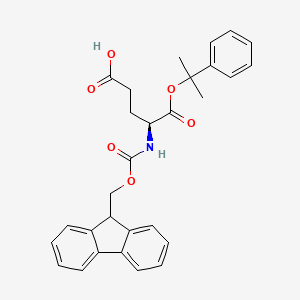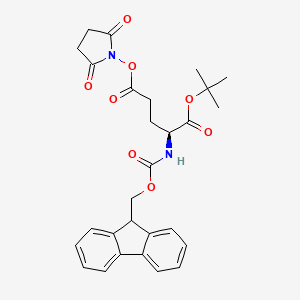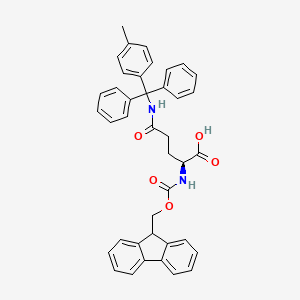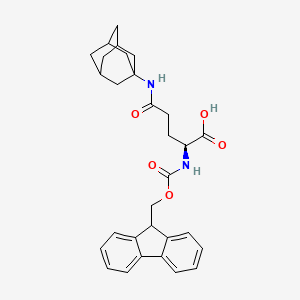
214852-39-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-aspartic acid beta-2-phenylisopropyl ester, identified by the Chemical Abstracts Service number 214852-39-8, is a derivative of aspartic acid. This compound is primarily used in the field of proteomics research. It has a molecular formula of C28H27NO6 and a molecular weight of 473.53 g/mol .
科学研究应用
Fmoc-D-aspartic acid beta-2-phenylisopropyl ester is widely used in scientific research, particularly in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of D-aspartic acid residues into peptides. This compound is also used in the study of protein-protein interactions and the development of peptide-based drugs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid beta-2-phenylisopropyl ester typically involves the protection of the amino group of D-aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The beta-carboxyl group is esterified with 2-phenylisopropanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Fmoc-D-aspartic acid beta-2-phenylisopropyl ester can undergo oxidation reactions, particularly at the phenylisopropyl group.
Reduction: The ester group can be reduced to the corresponding alcohol under suitable conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Free amino acids or their derivatives.
作用机制
The mechanism of action of Fmoc-D-aspartic acid beta-2-phenylisopropyl ester involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The phenylisopropyl ester group provides steric hindrance, influencing the conformation and reactivity of the peptide.
相似化合物的比较
- Fmoc-D-aspartic acid alpha-2-phenylisopropyl ester
- Fmoc-L-aspartic acid beta-2-phenylisopropyl ester
- Boc-D-aspartic acid beta-2-phenylisopropyl ester
Comparison: Fmoc-D-aspartic acid beta-2-phenylisopropyl ester is unique due to its specific stereochemistry and protective groups. Compared to its alpha isomer, the beta isomer provides different steric and electronic properties, affecting the overall reactivity and conformation of the synthesized peptides. The use of Fmoc protection is preferred over Boc protection in certain synthetic routes due to its ease of removal under mild conditions .
属性
CAS 编号 |
214852-39-8 |
|---|---|
分子式 |
C28H27NO6 |
分子量 |
473.53 |
InChI |
1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |
InChI 键 |
IGRGLXHQUZGSMV-IXXGTQFESA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
同义词 |
214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


